molecular formula C15H14F3NO3 B3746869 1-(5-METHYL-2-FURYL)-3-[4-(TRIFLUOROMETHOXY)ANILINO]-1-PROPANONE

1-(5-METHYL-2-FURYL)-3-[4-(TRIFLUOROMETHOXY)ANILINO]-1-PROPANONE

Cat. No.: B3746869
M. Wt: 313.27 g/mol
InChI Key: ZUSDINCNCUBLTR-UHFFFAOYSA-N
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Description

1-(5-METHYL-2-FURYL)-3-[4-(TRIFLUOROMETHOXY)ANILINO]-1-PROPANONE is an organic compound characterized by the presence of a furan ring substituted with a methyl group, an aniline moiety substituted with a trifluoromethoxy group, and a propanone backbone

Preparation Methods

The synthesis of 1-(5-METHYL-2-FURYL)-3-[4-(TRIFLUOROMETHOXY)ANILINO]-1-PROPANONE typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Methyl Group: The methyl group can be introduced via alkylation reactions using methylating agents such as methyl iodide.

    Synthesis of the Aniline Derivative: The aniline derivative with a trifluoromethoxy group can be prepared through nucleophilic aromatic substitution reactions.

    Coupling Reaction: The final step involves coupling the furan ring with the aniline derivative using a suitable coupling agent such as a Grignard reagent or a palladium-catalyzed cross-coupling reaction.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

1-(5-METHYL-2-FURYL)-3-[4-(TRIFLUOROMETHOXY)ANILINO]-1-PROPANONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using reducing agents like lithium aluminum hydride or sodium borohydride can convert the ketone group to an alcohol.

    Substitution: The trifluoromethoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, copper), and specific temperature and pressure conditions.

Scientific Research Applications

1-(5-METHYL-2-FURYL)-3-[4-(TRIFLUOROMETHOXY)ANILINO]-1-PROPANONE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active pharmaceutical ingredient (API) in drug development.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(5-METHYL-2-FURYL)-3-[4-(TRIFLUOROMETHOXY)ANILINO]-1-PROPANONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and biological context.

Comparison with Similar Compounds

1-(5-METHYL-2-FURYL)-3-[4-(TRIFLUOROMETHOXY)ANILINO]-1-PROPANONE can be compared with similar compounds such as:

    1-(5-METHYL-2-FURYL)-3-[4-(METHOXY)ANILINO]-1-PROPANONE: This compound has a methoxy group instead of a trifluoromethoxy group, which may result in different chemical and biological properties.

    1-(5-METHYL-2-FURYL)-3-[4-(CHLORO)ANILINO]-1-PROPANONE: The presence of a chloro group instead of a trifluoromethoxy group can affect the compound’s reactivity and interactions with biological targets.

    1-(5-METHYL-2-FURYL)-3-[4-(NITRO)ANILINO]-1-PROPANONE: The nitro group introduces different electronic and steric effects, potentially altering the compound’s behavior in chemical reactions and biological systems.

The uniqueness of this compound lies in its trifluoromethoxy group, which imparts distinct chemical and physical properties, such as increased lipophilicity and metabolic stability, making it a valuable compound for various applications.

Properties

IUPAC Name

1-(5-methylfuran-2-yl)-3-[4-(trifluoromethoxy)anilino]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F3NO3/c1-10-2-7-14(21-10)13(20)8-9-19-11-3-5-12(6-4-11)22-15(16,17)18/h2-7,19H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUSDINCNCUBLTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C(=O)CCNC2=CC=C(C=C2)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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